chemical structure and properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
chemical structure and properties of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
An In-Depth Technical Guide to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid: Structure, Properties, and Potential as a Bioactive Scaffold
Executive Summary
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid (CAS No. 149288-71-1) is a unique organic molecule that merges three key structural motifs: a benzoic acid moiety, a flexible ether linkage, and a 3,5-dimethoxyphenyl group.[1] While direct experimental data on this specific compound is limited in publicly accessible literature, its constituent parts are present in numerous well-characterized bioactive molecules. This guide serves as a comprehensive resource for researchers and drug development professionals by providing a detailed analysis of its chemical structure, predicting its physicochemical properties, and outlining robust protocols for its synthesis and characterization.
Crucially, this document moves beyond simple data reporting by hypothesizing potential biological activities based on compelling evidence from structurally related analogs. We explore its potential as an antimitotic agent targeting tubulin polymerization and as a selective anticancer compound, drawing parallels to molecules that have demonstrated efficacy in these areas.[2][3][4][5] By synthesizing established chemical principles with data from analogous structures, this guide provides a foundational framework and a practical roadmap for unlocking the therapeutic potential of this promising chemical scaffold.
Chemical Identity and Molecular Architecture
A thorough understanding of a compound begins with its fundamental structure, which dictates its physical properties, chemical reactivity, and potential biological interactions.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name: 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
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CAS Registry Number: 149288-71-1[1]
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Molecular Formula: C₁₆H₁₆O₄
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Molecular Weight: 288.29 g/mol
Molecular Structure
The molecule's architecture consists of a central benzylic ether linkage connecting a p-substituted benzoic acid with a 3,5-dimethoxyphenol.
(Image generated for illustrative purposes)
Key Structural Features and Their Implications
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Benzoic Acid Moiety: This group confers acidic properties and serves as a critical hydrogen bond donor and acceptor. In medicinal chemistry, the carboxylic acid function is often pivotal for interacting with polar residues in enzyme active sites or protein receptors.
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3,5-Dimethoxyphenyl Group: The two methoxy groups are strong electron-donating substituents that increase the electron density of the phenyl ring. This feature is common in natural products with anticancer activity. Their meta-positioning influences the overall geometry and electronic distribution of the molecule.
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Benzylic Ether Linkage: The -CH₂-O- bridge provides rotational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This conformational freedom can be crucial for optimizing binding to a biological target.
Physicochemical Properties and Experimental Characterization
While extensive experimental data for this specific molecule is not available, we can predict key properties based on its structure and outline standard methods for their empirical validation.
Predicted Physicochemical Data
The following table summarizes properties estimated using computational models, providing a baseline for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 288.29 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| XLogP3 | 2.9 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (from -COOH) | Facilitates interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 (from -COOH and ether/methoxy oxygens) | Provides multiple points for polar interactions. |
| pKa | ~4.2 - 4.8 | Typical for a benzoic acid derivative; indicates it will be predominantly ionized at physiological pH (7.4). |
| Topological Polar Surface Area (TPSA) | 65.7 Ų | Suggests good potential for cell permeability and oral absorption. |
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol ensures a trustworthy and reproducible measurement of a fundamental physicochemical property.
Causality: The shake-flask method is the gold standard for solubility determination because it allows the compound to reach thermodynamic equilibrium between its solid state and a saturated aqueous solution, providing the most accurate and relevant solubility value.
Methodology:
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Preparation: Add an excess amount of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap glass vial. The excess solid is critical to ensure saturation.
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Equilibration: Place the vial in a mechanical shaker or rotator within a temperature-controlled environment (typically 25°C or 37°C) for a minimum of 24-48 hours. This extended period ensures equilibrium is reached.
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Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To remove undissolved solid, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).
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Quantification: Carefully withdraw an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
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Validation: The presence of remaining solid material at the end of the experiment validates that a saturated solution was achieved.
Synthesis and Structural Elucidation
A reliable synthetic route is paramount for producing the material needed for further study. The proposed pathway below utilizes a well-established and high-yielding reaction.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical approach to synthesizing this molecule involves a two-step process: a Williamson ether synthesis to form the core structure, followed by saponification to yield the final carboxylic acid.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol for Synthesis
Step 1: Synthesis of Methyl 4-[(3,5-dimethoxyphenoxy)methyl]benzoate
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Reagent Setup: To a round-bottom flask equipped with a reflux condenser, add 3,5-dimethoxyphenol (1.0 eq.), methyl 4-(bromomethyl)benzoate (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to anhydrous acetone. The use of a weak base like K₂CO₃ is sufficient to deprotonate the phenol without hydrolyzing the ester.
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Reaction: Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling, filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester intermediate, which can be purified further by column chromatography if necessary.
Step 2: Saponification to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
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Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 3:1 v/v). Add sodium hydroxide (NaOH, 3.0 eq.) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the ester.
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Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. The desired carboxylic acid will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum to yield the final product.
Methods for Structural Elucidation
Confirmation of the final structure is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂-) around 5.1 ppm. - A singlet for the two equivalent methoxy groups (-OCH₃) around 3.8 ppm. - A characteristic AA'BB' pattern for the protons on the benzoic acid ring (~7.5 and 8.1 ppm). - A doublet and a triplet pattern for the protons on the dimethoxyphenyl ring (~6.4-6.5 ppm). - A very broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | - A signal for the carboxylic carbon (~170 ppm). - Signals for the aromatic carbons, with the methoxy-substituted carbons appearing far downfield (~161 ppm). - A signal for the benzylic carbon (~70 ppm). - A signal for the methoxy carbons (~55 ppm). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z = 287.1. |
| FT-IR | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-O stretching from the ether and methoxy groups (~1050-1250 cm⁻¹). |
Potential Biological Activity and Mechanism of Action
The true value of a novel compound lies in its potential biological function. By examining structurally similar molecules with known activities, we can formulate strong hypotheses for the therapeutic potential of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid.
Hypothesis: Antimitotic Agent via Tubulin Polymerization Inhibition
Authoritative Grounding: A close structural analog, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate (DIME), is a known inhibitor of tubulin polymerization.[3][4] It arrests the cell cycle in the M phase, leading to abnormal cell division and apoptosis.[2][3] The core phenoxy-benzoate scaffold is shared between DIME and our target molecule. While our compound lacks the diiodo substitution, the 3,5-dimethoxyphenyl moiety is a recognized pharmacophore in other tubulin inhibitors. This strong structural analogy suggests that 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid is a prime candidate for investigation as a novel antimitotic agent.
Caption: Proposed mechanism of action as an antimitotic agent.
Experimental Workflow: Cell Viability and Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay is a foundational and reliable colorimetric assay to determine a compound's effect on cell viability. It measures the metabolic activity of living cells, providing a robust initial screen for cytotoxic or cytostatic effects. A dose-dependent reduction in viability is a key indicator of potential anticancer activity.
Methodology:
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Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid in culture medium. Replace the old medium with the compound-containing medium and incubate for a set period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., DMSO) controls.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Directions
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid represents an under-explored molecule with significant potential. Its structure contains validated pharmacophores, and strong evidence from close analogs suggests a promising avenue of investigation into its utility as an antimitotic and anticancer agent.[2][3][5] This guide provides the necessary foundational knowledge—from a plausible synthetic route to protocols for biological validation—to empower researchers to pursue this line of inquiry.
Future work should focus on the successful synthesis and rigorous spectroscopic confirmation of the compound. Following this, comprehensive screening across a panel of cancer cell lines is warranted. Mechanistic studies, including in vitro tubulin polymerization assays, cell cycle analysis by flow cytometry, and apoptosis assays (e.g., Annexin V staining, caspase activity), will be critical to validating the hypotheses presented herein and elucidating its precise mechanism of action.
References
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NIST. Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST Chemistry WebBook. Available from: [Link]
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Santamaria, L., et al. (2005). Mechanisms of antitumor action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate: drug-induced protein dephosphorylations and inhibition of the permissive action of ceramide on growth factor induced cell proliferation. Oncology Reports, 13(3), 465-8. Available from: [Link]
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Cofre, G., et al. (1997). Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. International Journal of Oncology, 10(5), 905-10. Available from: [Link]
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Santamaria, L., et al. (2000). Molecular Pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) Benzoate (DIME) and Its Non-Hydrolyzible Ethanone Analog (DIPE) (Review). International Journal of Molecular Medicine. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
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Hsieh, M. J., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. Available from: [Link]
Sources
- 1. 149288-71-1|4-((3,5-Dimethoxyphenoxy)methyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. Mechanisms of antitumor action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate: drug-induced protein dephosphorylations and inhibition of the permissive action of ceramide on growth factor induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
